

Methyl 2-(Boc-amino)isonicotinate CAS number 639091-75-1

Author: BenchChem Technical Support Team. **Date:** January 2026

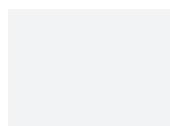
Compound of Interest

Compound Name: **Methyl 2-(Boc-amino)isonicotinate**

Cat. No.: **B1422050**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2-(Boc-amino)isonicotinate** (CAS: 639091-75-1)


Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 2-(tert-butoxycarbonylamino)isonicotinate, a key pyridine-based building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights into the compound's synthesis, characterization, reactivity, and application, grounded in established chemical principles.

Core Compound Identity and Significance

Methyl 2-(Boc-amino)isonicotinate, identified by CAS Number 639091-75-1, is a difunctional organic molecule.^{[1][2]} It incorporates a pyridine ring functionalized with a methyl ester at the C4 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position.^[2] This specific arrangement makes it a highly valuable intermediate. The Boc group provides a robust, acid-labile protecting group for the amine, allowing for selective reactions at other sites on the molecule.^{[3][4]} The methyl ester and the pyridine ring itself offer additional handles for synthetic modification.

Its structural components are frequently found in biologically active molecules, making this compound a strategic starting point for synthesizing novel pharmaceutical candidates, particularly in areas like neurological disorders and bioconjugation.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: 2D Structure of **Methyl 2-(Boc-amino)isonicotinate**.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference. These values are critical for reaction setup, solvent selection, and purification strategies.

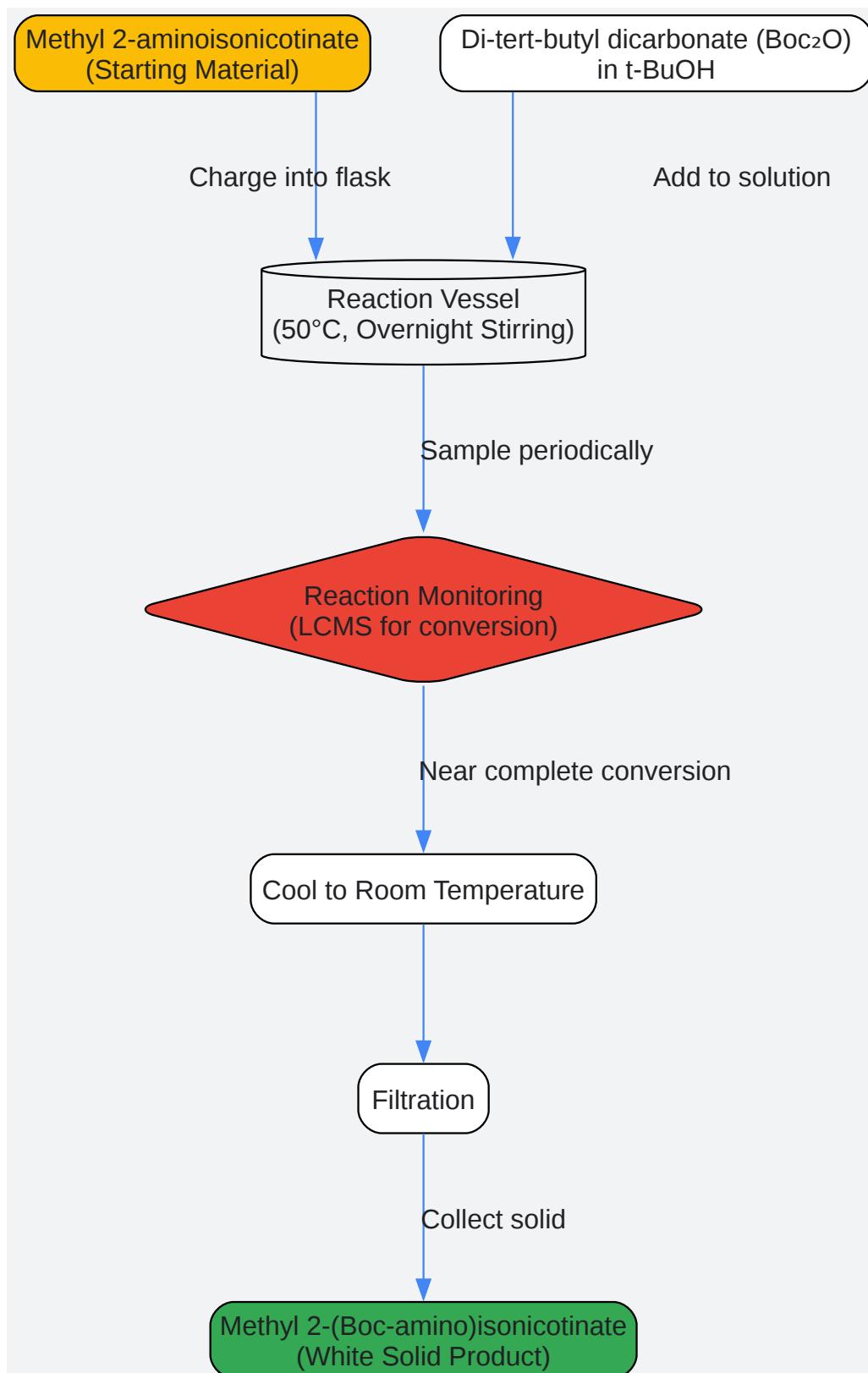
Property	Value	Source(s)
CAS Number	639091-75-1	[1] [2] [7]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[2] [7]
Molecular Weight	252.27 g/mol	[2] [7]
IUPAC Name	methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate	[2]
Appearance	White to pale-yellow solid	[1] [7]
Boiling Point	325.534 °C at 760 mmHg	[8] [9]
Density	1.204 g/cm ³	[8]
Storage Temperature	2-8°C	[1]

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is the primary method for confirming the structure and purity of the synthesized compound. The spectrum is distinct and provides unambiguous verification.

A typical ^1H NMR spectrum recorded in DMSO-d₆ shows the following key signals:[7]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
10.14	Singlet (s)	1H	N-H (Amide)	The amide proton is deshielded and typically appears as a broad or sharp singlet downfield.
8.43	Doublet of doublets (dd)	1H	Pyridine C5-H	This proton is coupled to both the C6-H and C3-H, resulting in a dd splitting pattern.
8.33	Singlet (s)	1H	Pyridine C3-H	This proton shows minimal coupling to adjacent protons, appearing as a singlet or a finely split multiplet.
7.45	Doublet of doublets (dd)	1H	Pyridine C6-H	Coupled to the C5-H, this proton appears as a doublet of doublets upfield from the other ring protons.



3.89	Singlet (s)	3H	O-CH ₃ (Ester)	The three equivalent protons of the methyl ester group appear as a sharp singlet.
1.48	Singlet (s)	9H	C(CH ₃) ₃ (Boc)	The nine equivalent protons of the tert-butyl group give a characteristic strong singlet signal.

Synthesis and Purification: A Validated Protocol

The most direct and widely employed synthesis route involves the N-acylation of the parent amine, Methyl 2-aminoisonicotinate, with di-tert-butyl dicarbonate (Boc₂O).^[7] This method is reliable, high-yielding, and proceeds under mild conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 2-(Boc-amino)isonicotinate**.

Detailed Experimental Protocol

This protocol is adapted from established procedures and designed for robust reproducibility.[\[7\]](#)

Materials:

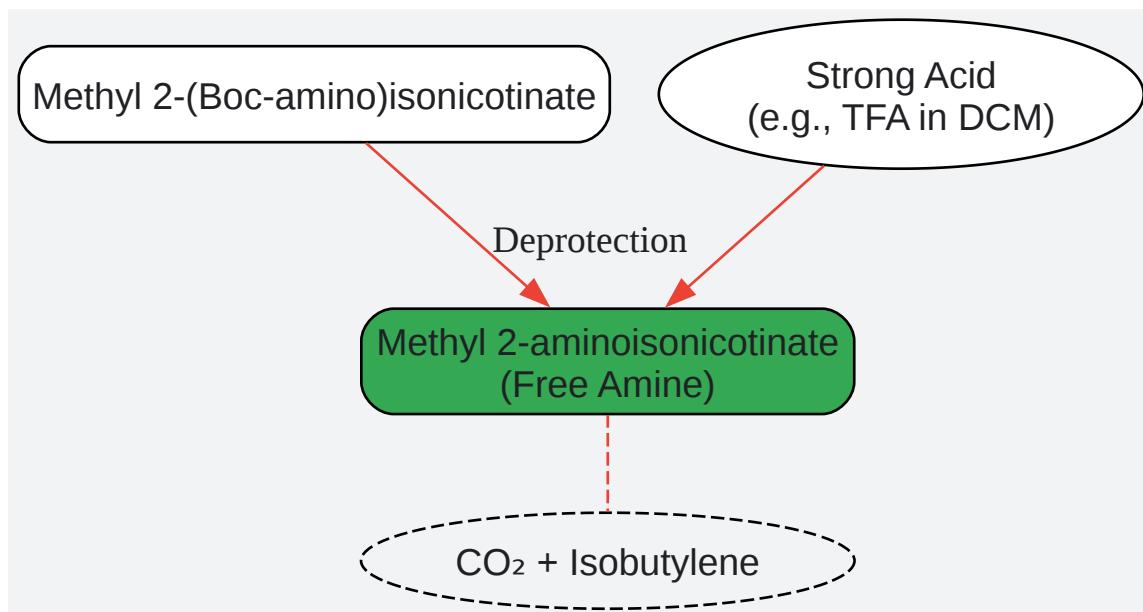
- Methyl 2-aminoisonicotinate (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
- tert-Butanol (t-BuOH) (approx. 40 mL per gram of starting amine)
- 500 mL round-bottomed flask
- Magnetic stirrer and stir bar
- Oil bath
- Filtration apparatus

Procedure:

- **Vessel Preparation:** Charge a 500 mL round-bottomed flask with Methyl 2-aminoisonicotinate (e.g., 5.0 g, 32.9 mmol).
- **Solvent Addition:** Suspend the starting material in tert-butanol (200 mL). The use of t-BuOH is advantageous as it is a good solvent for both reactants and is less nucleophilic than other alcohols, preventing side reactions.
- **Reagent Addition:** To the stirring suspension, add di-tert-butyl dicarbonate (7.53 g, 34.5 mmol) in one portion. A slight molar excess of Boc₂O ensures the complete conversion of the starting amine.
- **Reaction Conditions:** Vent the flask (e.g., with a needle) to allow for the release of CO₂ gas, a byproduct of the reaction. Place the flask in a preheated oil bath at 50°C.
- **Reaction Execution:** Allow the reaction mixture to stir overnight (approx. 18-24 hours). The elevated temperature facilitates the reaction without causing significant degradation of the

Boc group.

- Monitoring: After the reaction period, check for the completion of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS), to confirm the disappearance of the starting material.^[7]
- Workup and Isolation: Once complete, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the t-BuOH upon cooling.
- Purification: Collect the white solid product by filtration. In many cases, the purity of the filtered material is sufficient for subsequent steps without further purification.^[7] If needed, the solid can be washed with a cold non-polar solvent like hexane to remove any residual unreacted Boc₂O.


Chemical Reactivity and Synthetic Utility

The utility of **Methyl 2-(Boc-amino)isonicotinate** stems from the orthogonal reactivity of its functional groups.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection.^[3] Its key feature is its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) while being readily removable under acidic conditions.^[4]

Deprotection Mechanism: The cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).^{[3][10]} The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged, and subsequent decarboxylation to yield the free amine.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed deprotection of the Boc group.

This controlled "unmasking" of the 2-amino group allows it to be used for subsequent coupling reactions (e.g., amide bond formation, nucleophilic aromatic substitution) after other synthetic transformations have been performed on the molecule.

Reactions at the Ester and Pyridine Ring

- **Ester Hydrolysis:** The methyl ester can be saponified to the corresponding carboxylic acid using standard basic conditions (e.g., LiOH, NaOH). This acid can then be activated and coupled with amines to form amides, a common linkage in pharmaceutical compounds.
- **Pyridine Ring Functionalization:** The pyridine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution under certain conditions. The nitrogen atom can also be quaternized or oxidized.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) should always be consulted, general laboratory best practices are required when handling this compound.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[\[11\]](#)
- Skin and Eye Contact: The compound may cause skin and eye irritation.[\[11\]](#) In case of contact, flush the affected area with copious amounts of water.
- Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[\[1\]](#)

Conclusion

Methyl 2-(Boc-amino)isonicotinate is a synthetically versatile and valuable building block. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists and organic synthesis professionals. The strategic placement of the acid-labile Boc-protected amine and the modifiable methyl ester on a pyridine scaffold provides a robust platform for the construction of complex molecular architectures and the development of novel, high-value chemical entities.

References

- ResearchGate.
- MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [\[Link\]](#)
- Autech Industry Co.,Limited. CAS 639091-75-1 | Methyl 2-(Boc-Amino)
- MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [\[Link\]](#)
- Chemsoc. Methyl 2-(Boc-amino)
- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 639091-75-1. [\[Link\]](#)
- LookChem. Methyl 2-(tert-butoxycarbonyl)
- PubChem. Methyl 2-(Boc-amino)
- Google Patents.
- Pipzine Chemicals. 2-(Boc-amino)pyridine Manufacturer & Supplier in China. [\[Link\]](#)
- Google Patents.
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- PubChem.

- Mol-Instincts. methyl 2-(tert-butoxycarbonylamino)
- Wikipedia.
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- RSC Publishing. Dual protection of amino functions involving Boc. [Link]
- PubChem. 2-(Boc-amino)pyridine. [Link]
- The Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-acetylpyridine-4-carboxylate: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. [Link]
- ResearchGate.
- CP Lab Safety. 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic Acid. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 639091-75-1|Methyl 2-(Boc-Amino)Isonicotinate [rlavie.com]
- 2. Methyl 2-(Boc-amino)isonicotinate | C12H16N2O4 | CID 52988139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. nbino.com [nbino.com]
- 7. Methyl 2-(Boc-amino)isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl 2-(Boc-amino)isonicotinate | CAS#:639091-75-1 | Chemsoc [chemsoc.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 639091-75-1 Name: [xixisys.com]
- 10. rsc.org [rsc.org]
- 11. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Methyl 2-(Boc-amino)isonicotinate CAS number 639091-75-1]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1422050#methyl-2-boc-amino-isonicotinate-cas-number-639091-75-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com